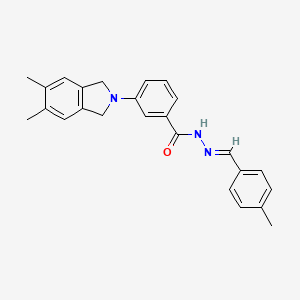

![molecular formula C23H23N3O3 B5516142 2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The benzimidazole derivatives, including compounds structurally related to "2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole", are of significant interest in scientific research due to their diverse biological activities and applications in medicinal chemistry. These compounds are synthesized through various chemical reactions and analyzed for their molecular structure, chemical, and physical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves ring closure reactions, as demonstrated in the study by Halim and Ibrahim (2022), where the novel compound HMBPP was synthesized through ring opening followed by ring closure reactions, indicating a similar synthetic strategy could be applicable to the compound (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Molecular structure analysis involves spectral data and quantum studies. The aforementioned study used spectral data and DFT calculations to establish the chemical structure of the synthesized compound, a method that can be applied to understand the molecular structure of "this compound" (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that define their chemical properties. For example, Peng et al. (2016) showed that 2,6-bis(benzimidazol-2-yl)pyridine exhibited potent anionophoric activity through Cl(-)/NO3(-) antiport and H(+)/Cl(-) symport reactions, highlighting the reactive nature of benzimidazole derivatives (Peng et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and substituents. Although specific physical properties for "this compound" were not found, studies like that of Gumus et al. (2018), which include experimental and theoretical studies on similar compounds, can provide insights into the physical properties analysis (Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their applications in chemistry and biology. The study by Peng et al. (2016) on the anion-transport process of a benzimidazole derivative exemplifies the chemical properties analysis of such compounds (Peng et al., 2016).

Aplicaciones Científicas De Investigación

Benzimidazole Derivatives in Anti-Ulcer Activity

Benzimidazole derivatives have been synthesized and evaluated for their anti-ulcer activity. For instance, a study described the synthesis of 1-methyl-2{[(3,4di methoxy pyridine2-yl) methyl] sulfanyl}-5-nitro1H-benzimidazole, which was tested for antiulcer activity using the cold and restraint ulcer technique, highlighting the potential therapeutic applications of benzimidazole derivatives in gastrointestinal disorders (Sandhya Rani Madala, 2017).

Catalytic Activity of Benzimidazole Complexes

Research on Pd(II) complexes with benzimidazole ligands has shown significant catalytic activity, particularly in reactions such as the Suzuki-Miyaura coupling. This illustrates the utility of benzimidazole derivatives in catalysis and organic synthesis, potentially offering efficient pathways for chemical transformations (S. Shukla et al., 2021).

Benzimidazole Derivatives with Anti-inflammatory and Anti-ulcerogenic Activities

A series of novel benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory and anti-ulcerogenic activities. These compounds, by not only exhibiting potent anti-inflammatory effects but also showing significant anti-ulcerogenic activity, underscore the dual therapeutic potential of benzimidazole derivatives in managing inflammation while protecting the gastric mucosa (A. O. El-Nezhawy et al., 2013).

Antisecretory Activity and Selectivity

Research into [(pyridylmethyl)sulfinyl]benzimidazoles has led to the discovery of compounds like pantoprazole, which are highly potent inhibitors of the (H+,K+)-ATPase, demonstrating the application of benzimidazole derivatives in developing antisecretory drugs with enhanced selectivity and stability (B. Kohl et al., 1992).

Propiedades

IUPAC Name |

(6-methoxy-3-methyl-1-benzofuran-2-yl)-[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-14-16-11-10-15(28-3)13-20(16)29-21(14)23(27)26-12-6-9-19(26)22-24-17-7-4-5-8-18(17)25(22)2/h4-5,7-8,10-11,13,19H,6,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAAXDWMJJDJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC3C4=NC5=CC=CC=C5N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

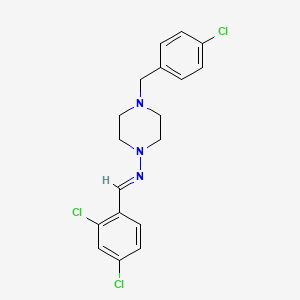

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

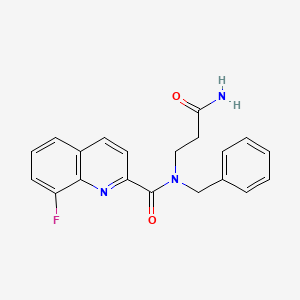

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)